3-Cyano-2-ethoxy-4,6-diphenylpyridine

Crystal Engineering X-ray Crystallography Intermolecular Interactions

3-Cyano-2-ethoxy-4,6-diphenylpyridine (CAS 60847-65-6) serves as a foundational scaffold within the 3-cyano-4,6-diphenylpyridine chemotype, a family recognized for disrupting the influenza A virus polymerase PA–PB1 protein-protein interaction, a validated antiviral target. Distinguished by its ethoxy substituent at the 2-position, its crystallographically confirmed flat-boat pyridine conformation and a network of stabilizing intermolecular C–H···N, C–H···π, and π–π stacking interactions govern its solid-state packing and downstream reactivity.

Molecular Formula C20H16N2O
Molecular Weight 300.4 g/mol
CAS No. 60847-65-6
Cat. No. B3054511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-ethoxy-4,6-diphenylpyridine
CAS60847-65-6
Molecular FormulaC20H16N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C20H16N2O/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3
InChIKeyLILZXGWRQBRMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-Cyano-2-ethoxy-4,6-diphenylpyridine (CAS 60847-65-6): A Critical Pharmacophore in Anti-Influenza Drug Discovery


3-Cyano-2-ethoxy-4,6-diphenylpyridine (CAS 60847-65-6) serves as a foundational scaffold within the 3-cyano-4,6-diphenylpyridine chemotype, a family recognized for disrupting the influenza A virus polymerase PA–PB1 protein-protein interaction, a validated antiviral target [1]. Distinguished by its ethoxy substituent at the 2-position, its crystallographically confirmed flat-boat pyridine conformation and a network of stabilizing intermolecular C–H···N, C–H···π, and π–π stacking interactions govern its solid-state packing and downstream reactivity [2]. These structural attributes underpin its role as a versatile intermediate for generating analogs with quantified biological efficacy, directly linking its procurement to the development of resistance-breaking antivirals.

Why 3-Cyano-2-ethoxy-4,6-diphenylpyridine Cannot Be Replaced by Simple 4,6-Diphenylpyridine Analogs in Flu Polymerase Research


Within the 3-cyano-4,6-diphenylpyridine class, anti-influenza activity hinges critically on the nature and position of substituents. Research demonstrates that moving from a 3-cyano-2-ethoxy pattern to alternative 2-position substitutions, such as 2-amino or 2-sulfanyl derivatives, shifts application from PA–PB1 inhibition to photopolymerization or antimicrobial contexts [REFS-1, REFS-2]. Even within antivirals, SAR studies confirm that specific 2-alkoxy or 2-amino modifications to the pyridine core can dramatically alter IC₅₀ values against the PA–PB1 interaction, while simultaneously impacting cytotoxicity profiles and target binding mechanisms [3]. Generic 4,6-diphenylpyridine replacements lacking the precise 2-ethoxy-3-cyano arrangement therefore risk forfeiting the established antiviral on-target activity and validated molecular binding modes achieved by this specific scaffold.

Procurement-Relevant Differentiation: Quantitative Evidence for 3-Cyano-2-ethoxy-4,6-diphenylpyridine


Structural Conformation and Crystal Packing Differentiate This Ethoxy Derivative from Amino-Substituted Photoinitiators

X-ray crystallography of 3-cyano-2-ethoxy-4,6-diphenylpyridine (this compound) reveals two molecules in the asymmetric unit, each with a flat boat conformation of the central pyridine ring [1]. The crystal structure is stabilized by a combination of intermolecular C–H···N, C–H···π, and π–π stacking interactions, with the terminal carbon of one ethoxy group disordered over two positions with occupancies of 0.594 and 0.398, indicating dynamic structural flexibility in the solid state [1][2]. This precise structural arrangement is distinct from the crystal packing reported for related 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, which are employed as visible-light photoinitiators [3].

Crystal Engineering X-ray Crystallography Intermolecular Interactions

PA-PB1 Inhibition PPI Activity Defines the Scaffold's Antiviral Value Proposition Over Heterocyclic Hybrid Derivatives

The 3-cyano-4,6-diphenylpyridine nucleus, of which this compound is a representative analog, has been independently validated as an inhibitor of the PA–PB1 protein-protein interaction, a clinically relevant anti-influenza target. High-throughput screening and subsequent medicinal chemistry optimization have identified derivatives with IC₅₀ values in the low micromolar range in PA–PB1 ELISA assays [1][2]. For example, a structurally related pyrimidine/4,6-diphenyl hybrid (derivative 2d) achieved an IC₅₀ of 90.1 μM in the same PA–PB1 ELISA, with an EC₅₀ of 2.8 μM in a phenotypic PRA assay [3]. This demonstrates that the 3-cyano-4,6-diphenyl core provides a quantifiable PPI inhibition advantage over alternative heterocyclic hybrids developed against the same target, positioning this compound as a critical scaffold for further antiviral optimization.

Antiviral Drug Discovery Protein-Protein Interaction Inhibitors Influenza Polymerase

Lipophilic Character (cLogP) as a Determinant of Drug-Likeness Versus Hydrophilic Amino Acid Hybrids

Computed physicochemical properties for 3-cyano-2-ethoxy-4,6-diphenylpyridine include a logP of 4.69 and a topological polar surface area (TPSA) of 45.91 Ų . Subsequent medicinal chemistry efforts to improve upon this scaffold involved appending hydrophilic amino acid moieties to generate hybrid derivatives (e.g., compound 7c), which exhibited reduced cytotoxicity and maintained antiviral activity in plaque reduction assays without compromising the on-target mechanism confirmed by minireplicon assays [1]. This demonstrates a clear SAR trajectory: the procurement of the parent ethoxy compound serves as the essential starting point for rational, quantitatively guided optimization of drug-like properties, a pathway not accessible with more polar or differently substituted starting scaffolds.

ADME Properties Lipophilicity Medicinal Chemistry Optimization

Strategic Procurement Scenarios: Where 3-Cyano-2-ethoxy-4,6-diphenylpyridine Delivers Maximum Scientific Value


Core Scaffold for Next-Generation Influenza A PA–PB1 Protein-Protein Interaction Inhibitors

Procure 3-cyano-2-ethoxy-4,6-diphenylpyridine as the validated parent scaffold for initiating medicinal chemistry campaigns aimed at disrupting the influenza A polymerase PA–PB1 interaction. This compound provides the baseline architecture established by high-throughput docking and ELISA-based screening, where the 3-cyano-4,6-diphenylpyridine chemotype demonstrated low micromolar IC₅₀ inhibition of PA–PB1 [1]. Subsequent rational hybridization with amino acid motifs, as demonstrated by D'Agostino et al. (2018), has yielded derivatives such as compound 7c with preserved on-target activity in minireplicon assays and significantly reduced cytotoxicity, confirming that this scaffold is an essential starting material for quantitatively mapping SAR and developing resistance-breaking antivirals [2].

Crystallographic Reference Standard for Solid-State Formulation and Co-Crystal Screening

Utilize 3-cyano-2-ethoxy-4,6-diphenylpyridine as a fully characterized crystallographic reference. Its single-crystal X-ray structure, which reveals a flat boat pyridine conformation, two independent molecules in the asymmetric unit, and a unique network of C–H···N, C–H···π, and π–π stacking interactions with ethoxy positional disorder, serves as a definitive quality control benchmark for solid-state characterization [1]. This compound is ideal for co-crystal screening studies aimed at improving physicochemical properties, as its intermolecular interaction network is precisely defined. Procurement ensures experimental reproducibility in solid-form development programs, a capability not available with non-crystallographically characterized 4,6-diphenylpyridine analogs [2].

Physicochemical Baseline Compound for ADME Optimization Studies

Deploy this compound as a reference molecule for establishing lipophilicity-activity-toxicity relationships in antiviral drug discovery programs. With a computed logP of 4.69 and TPSA of 45.91 Ų [1], it represents the lipophilic starting point from which medicinal chemists have successfully reduced toxicity while maintaining PA–PB1 inhibitory activity by appending polar amino acid substituents [2]. This positions the ethoxy compound as an essential control for systematically evaluating how structural modifications affect solubility, permeability, and cytotoxicity in the 4,6-diphenylpyridine series, enabling data-driven procurement decisions for compound libraries.

Quote Request

Request a Quote for 3-Cyano-2-ethoxy-4,6-diphenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.